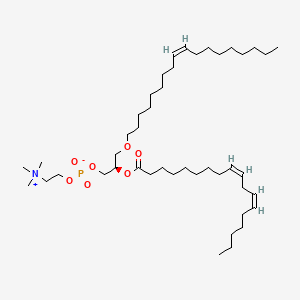
PC(o-18:1(9Z)/18:2(9Z,12Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(O-18:1(9Z)/18:2(9Z, 12Z)), also known as gpcho(18:1/18:2) or gpcho(36:3), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:1(9Z)/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:1(9Z)/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:1(9Z)/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:1(9Z)/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
PC(o-18:1(9Z)/18:2(9Z,12Z)) is a glycerophosphocholine.
Wissenschaftliche Forschungsanwendungen
Quantitative Determination in Lipoproteins
The phosphatidylcholine (PC) derivatives, specifically PC 16:0/18:2-OOH and PC 18:0/18:2-OOH, were quantitatively determined during the copper oxidation of LDL and HDL using liquid chromatography/mass spectrometry (LC/MS). This method provided insights into the concentration levels of these phosphatidylcholine hydroperoxides in oxidized LDL (oxLDL) and oxidized HDL (oxHDL) during different phases of oxidation, showcasing a useful analytical technique for biological sample analysis (Hui et al., 2012).
Signal Processing and Data Analysis
PC Clusters for Signal Processing
A study explored the use of a cluster of personal computers (PCs) for signal processing applications, demonstrating the potential of this approach for applications with significant parallelism in computation. This research provided valuable insights into the performance of small cluster configurations and identified the standard PCI I/O bus as a significant bottleneck, suggesting that future PCs with faster I/O buses could serve as low-cost platforms for various signal processing applications (Chapin, Chiu, & Hu, 2000).
I/O Characteristics of Scientific Applications
An analysis of the production workload at the San Diego Supercomputer Center revealed that a significant proportion of I/O intensive, long-running, frequently executed scientific applications have predictable I/O requirements. This study highlights the importance of considering I/O considerations in high-performance computers for scientific applications (Pasquale & Polyzos, 1993).
Noise-Adjusted Principle Component Analysis for Hyperspectral Imagery
A study used Noise-Adjusted Principal Component Analysis (NAPCA) to visualize hyperspectral images, demonstrating an effective approach for connecting scientific practice to high school science classrooms through computational modeling exercises. This technique, applied to images from Hyperion, the first spaceborne hyperspectral sensor onboard NASA’s EO-1 satellite, illustrated the potential for detailed spectral characterization of surface targets (Cai et al., 2005).
Eigenschaften
CAS-Nummer |
88542-97-6 |
|---|---|
Produktname |
PC(o-18:1(9Z)/18:2(9Z,12Z)) |
Molekularformel |
C44H84NO7P |
Molekulargewicht |
770.1 g/mol |
IUPAC-Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,20-23,43H,6-14,16,18-19,24-42H2,1-5H3/b17-15-,22-20-,23-21-/t43-/m1/s1 |
InChI-Schlüssel |
MFZLAZYUXHHSIA-HVODBARTSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



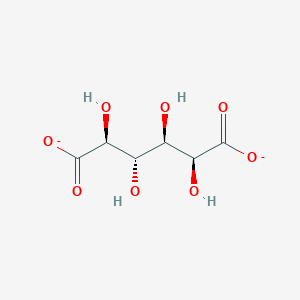
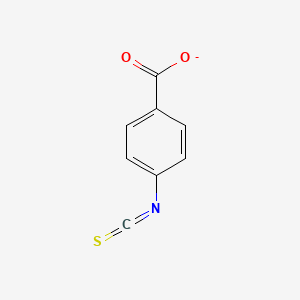
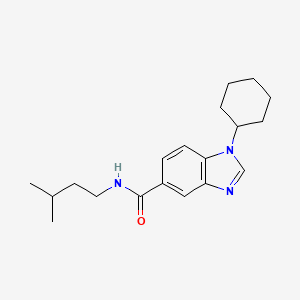
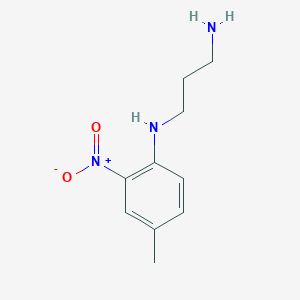
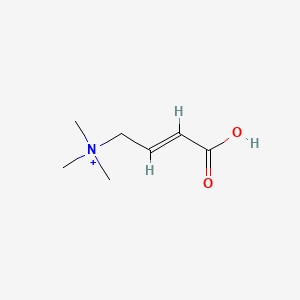

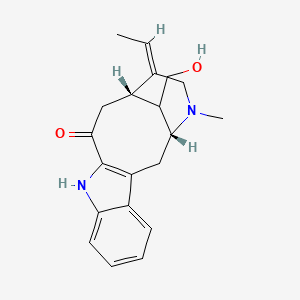

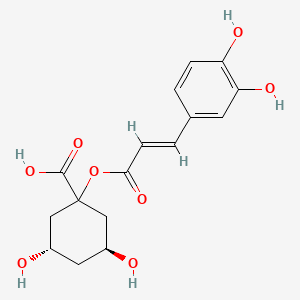

![2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1238564.png)
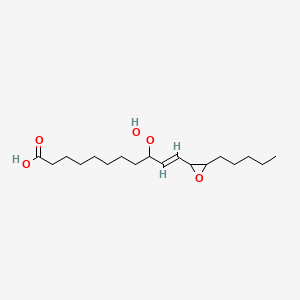
![cis-[4,5-Bis-(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-YL]-[4-(2-hydroxyethyl)piperazin-1-YL]methanone](/img/structure/B1238568.png)
![1-[4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-(1,3,4-thiadiazol-2-yl)urea](/img/structure/B1238569.png)